molecular formula C11H11BrN2S B2373214 2-(4-bromothiazol-2-yl)-N,N-dimethylaniline CAS No. 1415562-86-5

2-(4-bromothiazol-2-yl)-N,N-dimethylaniline

Cat. No.: B2373214
CAS No.: 1415562-86-5
M. Wt: 283.19
InChI Key: RZBCTJGIMDATJQ-UHFFFAOYSA-N
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Description

Thiazoles are a class of organic compounds with a five-membered C3NS ring. The thiazole ring is a part of vitamin B1 (thiamine) and many drugs. Thiazoles can be synthesized by the reaction of α-haloketones and thioamides .


Synthesis Analysis

Thiazoles can be synthesized through several methods, including the Hantzsch Thiazole Synthesis, where α-haloketones react with thioamides .


Molecular Structure Analysis

The molecular structure of thiazoles involves a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom .


Chemical Reactions Analysis

Thiazoles are known for their diverse reactivity and are used as building blocks in organic synthesis. They can undergo a variety of chemical reactions, including S_NAr, metal-catalyzed cross coupling, and cycloadditions .


Physical And Chemical Properties Analysis

Thiazoles are typically aromatic, exhibiting resonance stabilization. They are polar due to the presence of heteroatoms (N and S), and they can participate in hydrogen bonding, influencing their physical properties .

Scientific Research Applications

DNA Adduct Formation

2,6-Dimethylaniline, a related compound, has been shown to form unique DNA adducts, which are important for understanding its potential carcinogenicity and metabolic activation similar to other arylamine carcinogens (Gonçalves, Beland, & Marques, 2001).

Novel Synthesis Methods

Benzotriazole-based methods have been developed to substitute derivatives of N,N-dimethylaniline, which include chemical structures related to 2-(4-bromothiazol-2-yl)-N,N-dimethylaniline. This novel approach is beneficial for synthesizing leuco dyes and other heteroaromatic compounds (Katritzky, Lan, & Lam, 1991).

Regioselective Bromination

Studies on the regioselective bromination of thiazoles, which are structurally similar to this compound, have shown specific reactivity patterns, providing insights into synthetic pathways for related compounds (Hariri, Galley, Pautet, & Fillion, 1998).

Photodynamic Therapy Applications

Compounds structurally related to this compound have shown potential in photodynamic therapy applications, particularly in the treatment of cancer. These compounds exhibit properties like high singlet oxygen quantum yield, which are crucial for Type II mechanisms in cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activity

Novel derivatives of N,N-dimethylaniline, a structurally related compound, have shown significant antimicrobial activities. This suggests potential applications for this compound in the development of new antimicrobial agents (Soodamani, Patel, Nayakanti, & Josyula, 2015).

Metabolism and Toxicity Studies

Related compounds have been studied for their metabolism and potential toxicity, which can provide insights into the biochemical pathways and safety profile of this compound. These studies are crucial for understanding the environmental and health impacts of such compounds (Nemet, Varga-Defterdarović, & Turk, 2006).

Safety and Hazards

Like all chemicals, handling of thiazole derivatives should be done with appropriate safety measures. Some thiazole compounds may cause skin and eye irritation, and may have harmful effects if inhaled or ingested .

Future Directions

Thiazole derivatives continue to be an active area of research in medicinal chemistry due to their wide range of biological activities. Future work may involve the development of new synthetic methods and the exploration of novel thiazole-based drugs .

Properties

IUPAC Name

2-(4-bromo-1,3-thiazol-2-yl)-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2S/c1-14(2)9-6-4-3-5-8(9)11-13-10(12)7-15-11/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZBCTJGIMDATJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC=C1C2=NC(=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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